4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate
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Overview
Description
4-(1,2,3-Thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole structure have been found to modulate the activity of the nuclear hormone receptor errα . ERRα plays a crucial role in various disease states, including cancer, diabetes, obesity, hyperlipidemia, arthritis, atherosclerosis, osteoporosis, anxiety, depression, Parkinson’s disease, and Alzheimer’s disease .
Mode of Action
It is known that ligands with a similar structure can act as bidentate ligands, coordinating through the nitrogen atom . This suggests that 4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate may interact with its targets through the nitrogen atoms present in its structure.
Biochemical Pathways
Compounds with a similar thiadiazole structure have been found to exhibit high antibacterial, antifungal, and antiviral activity . This suggests that this compound may affect pathways related to these biological activities.
Result of Action
Compounds with a similar thiadiazole structure have been found to exhibit luminescence , suggesting that this compound may have similar properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with N-(2-methylphenyl)isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
4-(1,2,3-Thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Agriculture: It can be used as a pesticide or herbicide due to its ability to disrupt the growth and development of pests and weeds.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,2,3-Thiadiazol-4-yl)phenol
- 4-(4-Biphenyl)-1,2,3-thiadiazole
- 4-(4-Bromophenyl)-1,2,3-thiadiazole
- 4-(1-Adamantyl)-1,2,3-thiadiazole
Uniqueness
4-(1,2,3-Thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate is unique due to its specific combination of the thiadiazole ring and the carbamate group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an antimicrobial and anticancer agent further highlight its uniqueness.
Properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] N-(2-methylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11-4-2-3-5-14(11)17-16(20)21-13-8-6-12(7-9-13)15-10-22-19-18-15/h2-10H,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEBTHUXJRMSIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OC2=CC=C(C=C2)C3=CSN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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